molecular formula C23H20FNO2 B5039743 (3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine

(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine

Cat. No. B5039743
M. Wt: 361.4 g/mol
InChI Key: BECNOCQXBHYFKW-UHFFFAOYSA-N
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Description

(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine, also known as FMeOAmBF, is a chemical compound that belongs to the family of phenylamines. It is a synthetic compound that has been studied for its potential use in scientific research.

Mechanism of Action

(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine acts as a selective serotonin receptor agonist. It binds to specific serotonin receptors in the brain, which leads to the activation of downstream signaling pathways. This activation can lead to changes in neurotransmitter release, neuronal excitability, and gene expression. The exact mechanism of action of (3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine is not fully understood, but it is believed to involve the modulation of serotonin signaling pathways.
Biochemical and Physiological Effects:
(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin release in the brain, which can lead to changes in mood, anxiety, and cognition. It has also been shown to increase neuronal excitability in certain brain regions, which may contribute to its therapeutic effects. (3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine has been studied for its potential use in treating depression and anxiety, as well as other psychiatric disorders.

Advantages and Limitations for Lab Experiments

(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in high yields. It is also highly selective for serotonin receptors, which makes it useful for studying the role of serotonin in various physiological and pathological processes. However, there are also some limitations to using (3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine in lab experiments. It has not been extensively studied in vivo, and its long-term effects are not well understood. Additionally, its effects may vary depending on the specific serotonin receptor subtype that is activated.

Future Directions

There are several future directions for research on (3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine. One area of interest is the potential use of (3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine in treating psychiatric disorders such as depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is the role of serotonin signaling in various physiological and pathological processes. (3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine can be used as a tool to study the role of specific serotonin receptor subtypes in these processes. Additionally, further studies are needed to understand the long-term effects of (3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine and its potential for abuse.

Synthesis Methods

The synthesis of (3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine involves several steps. The starting material is 5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with (3-fluorophenyl)methylamine to form the desired product, (3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine. The synthesis method has been optimized to produce high yields of pure product.

Scientific Research Applications

(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine has been studied for its potential use in scientific research. It is a selective serotonin receptor agonist, which means that it can activate specific receptors in the brain. This property makes it useful for studying the role of serotonin in various physiological and pathological processes. (3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine has been studied for its effects on mood, anxiety, and cognition. It has also been studied for its potential use in treating psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

3-fluoro-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO2/c1-15-23(16-7-4-3-5-8-16)20-13-21(26-2)17(11-22(20)27-15)14-25-19-10-6-9-18(24)12-19/h3-13,25H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECNOCQXBHYFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C(=C2)OC)CNC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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